molecular formula C17H15N3O2 B14190653 2-(Morpholine-4-carbonyl)-6-phenylpyridine-3-carbonitrile CAS No. 922522-99-4

2-(Morpholine-4-carbonyl)-6-phenylpyridine-3-carbonitrile

Cat. No.: B14190653
CAS No.: 922522-99-4
M. Wt: 293.32 g/mol
InChI Key: OZNAELWYDUIKTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Morpholine-4-carbonyl)-6-phenylpyridine-3-carbonitrile is a complex organic compound that features a morpholine ring, a phenyl group, and a pyridine ring with a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Morpholine-4-carbonyl)-6-phenylpyridine-3-carbonitrile typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is also common to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(Morpholine-4-carbonyl)-6-phenylpyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

2-(Morpholine-4-carbonyl)-6-phenylpyridine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Morpholine-4-carbonyl)-6-phenylpyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Morpholine-4-carbonyl)-6-phenylpyridine-3-carbonitrile is unique due to its combination of a morpholine ring, a phenyl group, and a pyridine ring with a carbonitrile group. This unique structure provides distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

922522-99-4

Molecular Formula

C17H15N3O2

Molecular Weight

293.32 g/mol

IUPAC Name

2-(morpholine-4-carbonyl)-6-phenylpyridine-3-carbonitrile

InChI

InChI=1S/C17H15N3O2/c18-12-14-6-7-15(13-4-2-1-3-5-13)19-16(14)17(21)20-8-10-22-11-9-20/h1-7H,8-11H2

InChI Key

OZNAELWYDUIKTD-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)C2=C(C=CC(=N2)C3=CC=CC=C3)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.